2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)-
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Overview
Description
2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)- is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine and benzene, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)- typically involves multi-step organic reactions
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Functionalization: The next step involves the functionalization of the pyrimidine core to introduce the diamine groups at positions 2 and 4. This can be done using amination reactions with appropriate amine sources.
Attachment of the Phenyl Group: The final step is the attachment of the 3-methoxy-4-(2-propenyloxy)phenyl group. This can be achieved through a nucleophilic substitution reaction where the phenyl group is introduced using a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halides, nucleophiles; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and metastasis.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the substituted phenyl group.
5-(4-Methoxyphenyl)-2,4-diaminopyrimidine: Similar structure but with a different substitution pattern on the phenyl ring.
4,6-Diamino-2-phenylpyrimidine: Another analog with different substitution positions on the pyrimidine ring.
Uniqueness
2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 3-methoxy-4-(2-propenyloxy)phenyl group enhances its ability to interact with molecular targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(2-propenyloxy)phenyl)methyl)-, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
121936-22-9 |
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Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H18N4O2/c1-3-6-21-12-5-4-10(8-13(12)20-2)7-11-9-18-15(17)19-14(11)16/h3-5,8-9H,1,6-7H2,2H3,(H4,16,17,18,19) |
InChI Key |
HIBNJZOVXZFUJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCC=C |
Origin of Product |
United States |
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